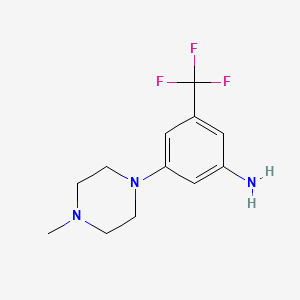

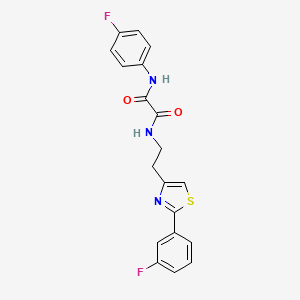

![molecular formula C9H19NO B2508277 2-[(环戊基甲基)(甲基)氨基]乙醇 CAS No. 1247066-51-8](/img/structure/B2508277.png)

2-[(环戊基甲基)(甲基)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings and the introduction of various functional groups. For instance, the synthesis of 2,4-cyclopentadien-1-ols from 1-amino-2,3-diphenylcyclopropenium tetrafluoroborates and 1,3-dicarbonyl derivatives is discussed, highlighting the role of triethylamine in the reaction and the influence of basicity and steric factors on the reactivity of the intermediates . Similarly, the synthesis of 1-phenylisoquinolin-4-ols through the thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates demonstrates the impact of substituents on reaction conditions and yields . These studies suggest that the synthesis of "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL" would also require careful consideration of reaction conditions and substituent effects.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their reactivity and properties. The papers discuss the formation of cyclopropene intermediates and their conversion to cyclopentadienols , as well as the formation of isoquinolin-4-ols through intramolecular cyclization . These transformations involve changes in the molecular framework that are likely relevant to the structure of "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL", which also contains a cyclopentyl group and an amino alcohol moiety.

Chemical Reactions Analysis

The reactivity of organic compounds is influenced by their functional groups and molecular structure. The papers describe reactions such as the ring-opening of cyclopropene intermediates and the thermal cyclization of Schiff bases . These reactions are examples of how specific structural features can dictate the course of a chemical transformation, which would be an important consideration in the reactions involving "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL".

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL", they do provide information on related compounds. For example, the reactivity of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate in Michael additions and Diels–Alder reactions suggests that similar compounds could exhibit reactivity in nucleophilic addition reactions . These insights can be extrapolated to predict the reactivity and possibly other properties of "2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL".

科学研究应用

合成和光谱性质

- 该化合物已用于涉及多齿配体的 Pt(II) 配合物的合成和表征。这些配合物的光谱和热性质已得到研究,为其在各个领域的潜在应用提供了见解 (Baran, Kaya, & Turkyilmaz, 2012)。

寡脱氧核苷酸合成

- 它在寡脱氧核苷酸的固相合成中发挥了作用。此应用在开发治疗性寡核苷酸的经济高效的单体方面尤为重要 (Grajkowski 等人,2001)。

聚(酰胺胺)聚合物

- 在聚(酰胺胺)的背景下,该化合物已被研究其在内吞体聚合物中的潜在用途。了解这些聚合物的物理化学和生物学特性对于它们在生物医学和药物递送系统中的应用至关重要 (Ferruti 等人,2000)。

聚(酯酰胺)的结构分析

- 该化合物是基于氨基醇的聚(酯酰胺)研究中的关键组成部分,其中分析了其对这些聚合物的产率和结构的影响。此类研究在材料科学和工程中至关重要 (Kárpáti, Hamar, & Vargha, 2018)。

配体合成和金属络合

- 它在氨基醇配体的合成中也很重要,尤其是在研究它们的结构和络合金属离子的能力方面。这项研究在无机化学和材料合成中得到应用 (de Sousa 等人,2010)。

治疗应用

- 该化合物已被探索其在创造新型候选药物方面的潜力,尤其是在席夫碱配体及其金属配合物的合成中,这些配体和配合物已显示出 DNA 结合活性 (Kurt 等人,2020)。

生物燃料生产

- 在生物燃料研究中,它涉及工程化酮酸还原异构酶和醇脱氢酶,用于厌氧生产大肠杆菌中的生物燃料,如 2-甲基丙醇-1,证明了其在可持续能源解决方案中的相关性 (Bastian 等人,2011)。

风味生成

- 它参与风味生成,特别是在瑞士奶酪风味成分的背景下,突出了其在食品工业和风味化学中的重要性 (Griffith & Hammond, 1989)。

安全和危害

属性

IUPAC Name |

2-[cyclopentylmethyl(methyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10(6-7-11)8-9-4-2-3-5-9/h9,11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXZTHCOIRZLRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

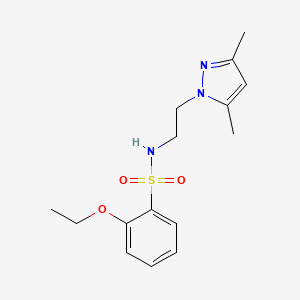

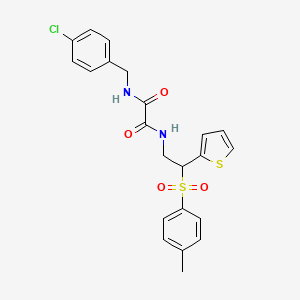

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

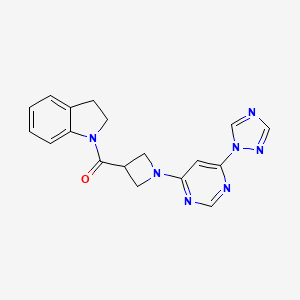

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)